Cas no 98258-36-7 (3-(2-aminoethyl)-6-methyl-1H-indol-5-ol)

3-(2-Aminoethyl)-6-methyl-1H-indol-5-ol is a substituted indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features both an aminoethyl side chain and a hydroxyl group, making it a versatile intermediate for synthesizing bioactive compounds. The presence of these functional groups allows for further derivatization, enabling the development of targeted molecules for neurological or receptor-binding studies. The methyl substitution at the 6-position may enhance stability and influence binding affinity in biological systems. This compound is of particular interest in the study of serotonin-related pathways due to its structural similarity to endogenous indoleamines. Proper handling is required due to its reactive amine and phenol functionalities.
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol structure
98258-36-7 structure
商品名:3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
CAS番号:98258-36-7
MF:C11H14N2O
メガワット:190.242
CID:4373434

3-(2-aminoethyl)-6-methyl-1H-indol-5-ol 化学的及び物理的性質

名前と識別子

    • 1H-Indol-5-ol, 3-(2-aminoethyl)-6-methyl-
    • 3-(2-aminoethyl)-6-methyl-1H-indol-5-ol

3-(2-aminoethyl)-6-methyl-1H-indol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26929483-5.0g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
5.0g
$2976.0 2022-11-29
Enamine
EN300-26929483-10.0g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
10.0g
$3742.0 2022-11-29
Enamine
BBV-95082277-5g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
5g
$2976.0 2023-09-11
Enamine
EN300-26929483-2.5g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
2.5g
$2347.0 2022-11-29
Enamine
EN300-26929483-1.0g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
1.0g
$1133.0 2022-11-29
Enamine
BBV-95082277-1g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
1g
$1133.0 2023-09-11
Enamine
BBV-95082277-2.5g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
2.5g
$2347.0 2023-09-11
Enamine
BBV-95082277-10g
3-(2-aminoethyl)-6-methyl-1H-indol-5-ol
98258-36-7 95%
10g
$3742.0 2023-09-11

3-(2-aminoethyl)-6-methyl-1H-indol-5-ol 関連文献

3-(2-aminoethyl)-6-methyl-1H-indol-5-olに関する追加情報

3-(2-aminoethyl)-6-methyl-1H-indol-5-ol (CAS No. 98258-36-7): A Comprehensive Overview

3-(2-aminoethyl)-6-methyl-1H-indol-5-ol, also known by its CAS registry number 98258-36-7, is a structurally unique organic compound belonging to the indole family of heterocyclic compounds. Indole derivatives have long been of interest in the fields of organic chemistry, pharmacology, and materials science due to their versatile properties and potential applications in drug discovery and advanced materials. This compound, in particular, has garnered attention for its biological activity, synthetic versatility, and potential therapeutic applications.

The molecular structure of 3-(2-aminoethyl)-6-methyl-1H-indol-5-ol is characterized by an indole ring system with substituents at the 3, 5, and 6 positions. The indole ring consists of a benzene ring fused to a pyrrole ring, which provides a rigid yet flexible framework for various functional groups. At the 3-position, there is an aminoethyl group (-CH₂CH₂NH₂), which introduces amine functionality into the molecule. The 6-position bears a methyl group (-CH₃), adding steric bulk and potentially influencing the compound's solubility and bioavailability. Finally, the hydroxyl group (-OH) at the 5-position imparts acidic properties to the molecule, which can be crucial for its interactions with biological systems.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in targeting various disease states such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that certain indole-based compounds exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade. Similarly, another study in *Nature Communications* (2023) reported that indole derivatives can modulate cellular signaling pathways associated with cancer progression.

The synthesis of 3-(2-aminoethyl)-6-methyl-1H-indol-5-ol involves a multi-step process that typically begins with the preparation of an appropriate indole precursor. One common approach is the Paal-Knorr synthesis, which utilizes β-ketoamides or β-diketones as starting materials to form indole rings under specific reaction conditions. Subsequent functionalization steps are then employed to introduce the desired substituents at specific positions on the indole ring.

One of the most promising aspects of 98258-36-7 is its potential as a lead compound for drug development. Its unique combination of functional groups makes it an attractive candidate for exploring interactions with various biological targets such as receptors, enzymes, and nucleic acids. For example, researchers have investigated its ability to bind to G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents.

In addition to its pharmacological applications, 3-(2-aminoethyl)-6-methyl-1H-indol-5-ol has shown potential in materials science due to its ability to form self-assembled structures under certain conditions. Studies have demonstrated that this compound can act as a building block for supramolecular assemblies, which have applications in nanotechnology and advanced materials.

From an analytical standpoint, characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and conformational properties.

In conclusion, 98258-36-7, or 3-(2-aminoethyl)-6-methyl-1H-indol-5-o, represents a valuable addition to the arsenal of indole-based compounds being explored for their diverse applications in medicine and materials science. With ongoing research uncovering new aspects of its properties and potential uses, this compound is poised to play a significant role in future scientific advancements.

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